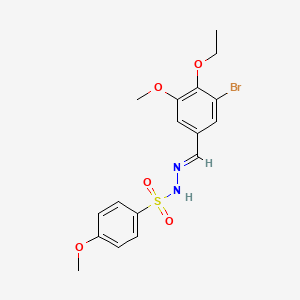![molecular formula C20H20ClN5O B5762230 N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as AG-14699, is a small molecule inhibitor that targets the TRPM7 ion channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine targets the TRPM7 ion channel, which is involved in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of TRPM7 by N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine leads to the disruption of these processes, resulting in the inhibition of cancer cell growth and migration.
Biochemical and physiological effects:
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis. It has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for the TRPM7 ion channel. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further research is needed to optimize the synthesis of N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine and improve its solubility in water.
Métodos De Síntesis
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 4-chlorobenzyl alcohol with 4-nitrophenol to form the corresponding ether. The nitro group is then reduced to an amine, which is further reacted with 4,6-dimethyl-2-pyrimidinylamine to form the guanidine moiety. The final product is obtained after deprotection of the benzyl group.
Aplicaciones Científicas De Investigación
N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the proliferation and migration of cancer cells. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurological disorders, and autoimmune diseases.
Propiedades
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-13-11-14(2)24-20(23-13)26-19(22)25-17-7-9-18(10-8-17)27-12-15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H3,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKBJFYATSGZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Chlorobenzyl)oxy]phenyl}-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5762147.png)
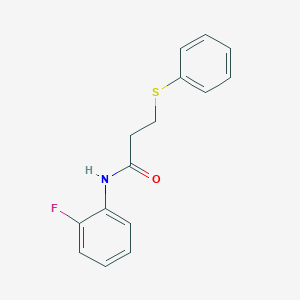
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)

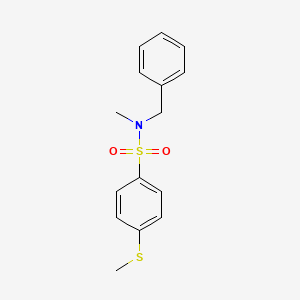
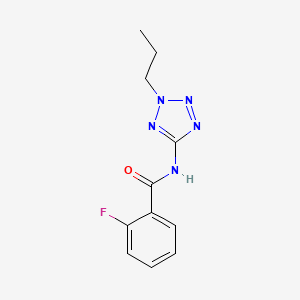
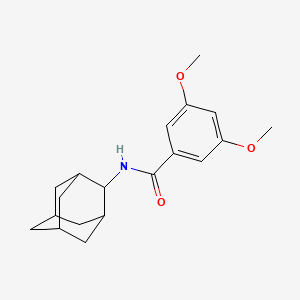
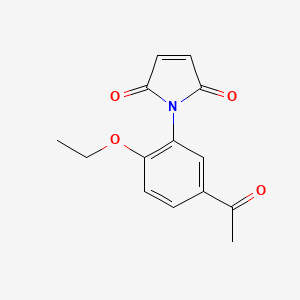
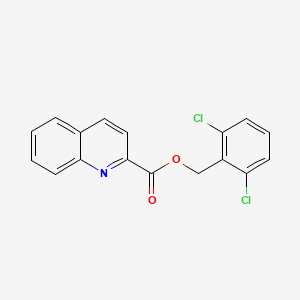
![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)
